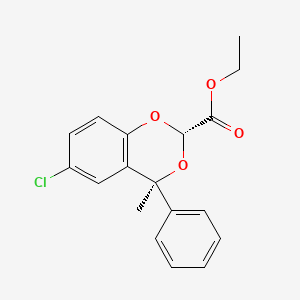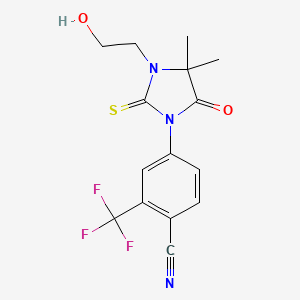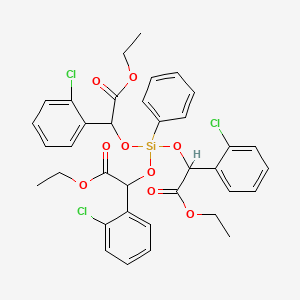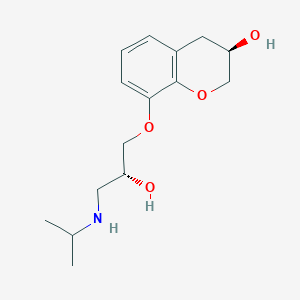
Denitronipradilol, (R,R)-(+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denitronipradilol, (R,R)-(+/-)- is a chemical compound with the molecular formula C15H23NO4 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Denitronipradilol, (R,R)-(+/-)- involves several steps. One common method starts with the preparation of the intermediate compound, 3,4-dihydro-8-(2-hydroxy-3-(isopropylamino)propoxy)-2H-1-benzopyran-3-ol. This intermediate is then subjected to further reactions to obtain the final product. The reaction conditions typically involve the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of Denitronipradilol, (R,R)-(+/-)- is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Denitronipradilol, (R,R)-(+/-)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Denitronipradilol, (R,R)-(+/-)- can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Denitronipradilol, (R,R)-(+/-)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as a beta-blocker for the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of Denitronipradilol, (R,R)-(+/-)- involves its interaction with specific molecular targets in the body. It acts as a beta-blocker by binding to beta-adrenergic receptors, thereby inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Denitronipradilol, (R,R)-(+/-)- can be compared with other beta-blockers such as propranolol and atenolol. While all these compounds share a similar mechanism of action, Denitronipradilol, (R,R)-(+/-)- is unique due to its specific molecular structure, which may confer different pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
These compounds are also used as beta-blockers and have similar therapeutic applications, but they differ in their chemical structures and specific effects on the body.
Properties
CAS No. |
100922-05-2 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(3R)-8-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H23NO4/c1-10(2)16-7-13(18)9-19-14-5-3-4-11-6-12(17)8-20-15(11)14/h3-5,10,12-13,16-18H,6-9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
GEKRLAMHPJMGFS-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1OC[C@@H](C2)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


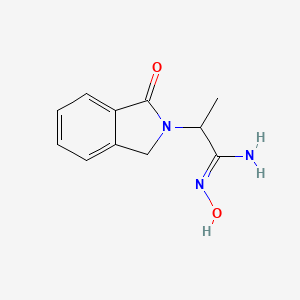
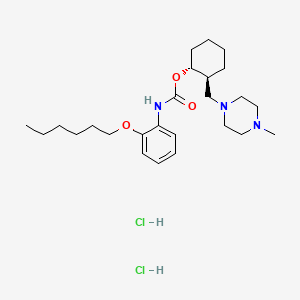
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
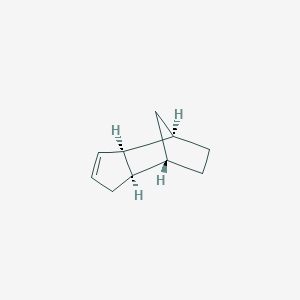
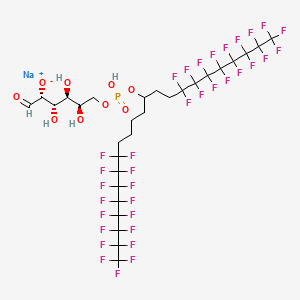
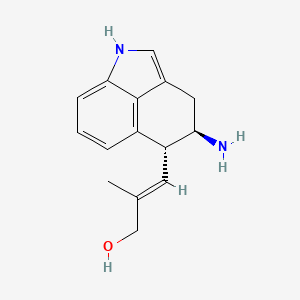

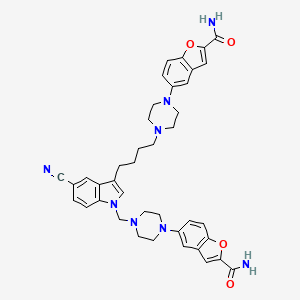
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
